

spectroscopic comparison of 2-Aminoquinoxalin-6-ol and its precursors

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Compound of Interest

Compound Name: 2-Aminoquinoxalin-6-ol

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Spectroscopic Comparison: 2-Aminoquinoxalin-6-ol and Its Precursors

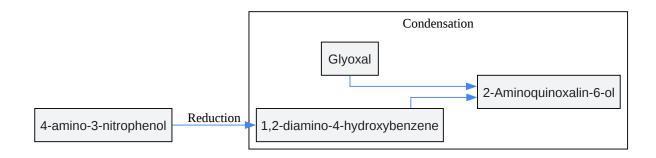
A detailed analysis of the spectroscopic characteristics of **2-Aminoquinoxalin-6-ol** and its synthetic precursors provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of their spectral data, supported by experimental protocols, to facilitate identification, characterization, and quality control in synthetic chemistry and pharmaceutical development.

The synthesis of **2-Aminoquinoxalin-6-ol** typically proceeds through a two-step pathway involving the reduction of an intermediate followed by a condensation reaction. The primary precursors in this pathway are 4-amino-3-nitrophenol, which is reduced to 1,2-diamino-4-hydroxybenzene. This diamine is then condensed with glyoxal to yield the final product, **2-Aminoquinoxalin-6-ol**.

Synthesis Pathway

The synthetic route to **2-Aminoquinoxalin-6-ol** is a fundamental process in the creation of various quinoxaline derivatives, a class of compounds with significant biological activity. The pathway begins with the selective reduction of the nitro group in 4-amino-3-nitrophenol to an amine, forming the unstable 1,2-diamino-4-hydroxybenzene. This intermediate is then immediately reacted with glyoxal in a cyclocondensation reaction to form the stable heterocyclic system of **2-Aminoquinoxalin-6-ol**.





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Synthesis of 2-Aminoquinoxalin-6-ol

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Aminoquinoxalin-6-ol** and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
4-amino-3-nitrophenol	DMSO-d6	9.75 (s, 1H, OH), 7.21 (d, J=2.9 Hz, 1H), 6.85 (d, J=8.7 Hz, 1H), 6.70 (dd, J=8.7, 2.9 Hz, 1H), 5.45 (s, 2H, NH ₂)
Glyoxal	D₂O	8.15 (s, CH), 4.8 (s, hydrated form)
6-aminoquinoxaline[1]	CDCl₃	8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br s, 2H, NH ₂)
2-Aminoquinoxalin-6-ol	N/A	Data not available in the searched literature.

Table 2: 13 C NMR Spectroscopic Data (δ , ppm)

Compound	Solvent	Chemical Shift (δ, ppm)
4-amino-3-nitrophenol	DMSO-d ₆	150.1, 140.2, 133.9, 115.8, 114.9, 113.2
Glyoxal	D ₂ O	178.9 (hydrated form)
6-aminoquinoxaline	N/A	Data not available in the searched literature.
2-Aminoquinoxalin-6-ol	N/A	Data not available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)



Compound	Major Peaks (cm⁻¹)	
4-amino-3-nitrophenol	3480, 3380 (N-H stretch), 3080 (aromatic C-H stretch), 1630 (N-H bend), 1580, 1480 (aromatic C=C stretch), 1530, 1340 (N-O stretch), 1250 (C-O stretch)	
Glyoxal	2835 (C-H stretch), 1730 (C=O stretch)	
6-aminoquinoxaline	3400-3200 (N-H stretch), 3050 (aromatic C-H stretch), 1620 (N-H bend), 1590, 1490 (aromatic C=C stretch)	
2-Aminoquinoxalin-6-ol	Data not available in the searched literature.	

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax, nm)

Compound	Solvent	λmax (nm)
4-amino-3-nitrophenol	Methanol	235, 275, 420
Glyoxal	Water	270
6-aminoquinoxaline	N/A	Data not available in the searched literature.
2-Aminoquinoxalin-6-ol	N/A	Data not available in the searched literature.

Table 5: Mass Spectrometry Data (m/z)

Compound	Ionization Mode	[M]+ or [M+H]+
4-amino-3-nitrophenol	EI	154
Glyoxal	EI	58
6-aminoquinoxaline	El	145
2-Aminoquinoxalin-6-ol	N/A	Data not available in the searched literature.



Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of 5-10 mg/mL.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C nuclei. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Samples are dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) to a concentration that gives an absorbance reading between 0.1 and 1.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.



 Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is reported.

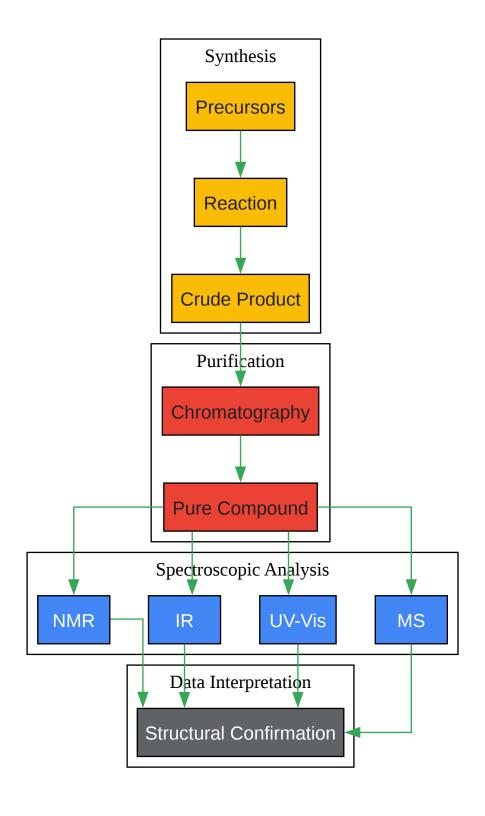
Mass Spectrometry (MS)

- Sample Introduction: Samples can be introduced directly into the ion source or via a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.
- Data Acquisition: The mass analyzer separates ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Experimental Workflow

The general workflow for the spectroscopic analysis of the synthesized compounds involves a series of steps from sample preparation to data interpretation.





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References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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